molecular formula C8H10N2 B13986970 N-prop-2-enyl-1-(1H-pyrrol-2-yl)methanimine CAS No. 40716-40-3

N-prop-2-enyl-1-(1H-pyrrol-2-yl)methanimine

Cat. No.: B13986970
CAS No.: 40716-40-3
M. Wt: 134.18 g/mol
InChI Key: BGSHERAGFKWQFM-UHFFFAOYSA-N
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Description

N-prop-2-enyl-1-(1H-pyrrol-2-yl)methanimine is an organic compound that features a pyrrole ring attached to a methanimine group, with a prop-2-enyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-prop-2-enyl-1-(1H-pyrrol-2-yl)methanimine typically involves the condensation of pyrrole-2-carbaldehyde with an appropriate amine under controlled conditions. One common method is to react pyrrole-2-carbaldehyde with prop-2-enylamine in the presence of a catalyst such as acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as distillation or recrystallization may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-prop-2-enyl-1-(1H-pyrrol-2-yl)methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The prop-2-enyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents or other electrophiles can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the pyrrole ring or the imine group.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-prop-2-enyl-1-(1H-pyrrol-2-yl)methanimine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-prop-2-enyl-1-(1H-pyrrol-2-yl)methanimine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of the target. This interaction can lead to various biological effects, depending on the nature of the target and the pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-(1H-pyrrol-2-yl)methanimine
  • N-ethyl-1-(1H-pyrrol-2-yl)methanimine
  • N-propyl-1-(1H-pyrrol-2-yl)methanimine

Uniqueness

N-prop-2-enyl-1-(1H-pyrrol-2-yl)methanimine is unique due to the presence of the prop-2-enyl group, which imparts distinct chemical and biological properties. This substituent can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.

Properties

CAS No.

40716-40-3

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

IUPAC Name

N-prop-2-enyl-1-(1H-pyrrol-2-yl)methanimine

InChI

InChI=1S/C8H10N2/c1-2-5-9-7-8-4-3-6-10-8/h2-4,6-7,10H,1,5H2

InChI Key

BGSHERAGFKWQFM-UHFFFAOYSA-N

Canonical SMILES

C=CCN=CC1=CC=CN1

Origin of Product

United States

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